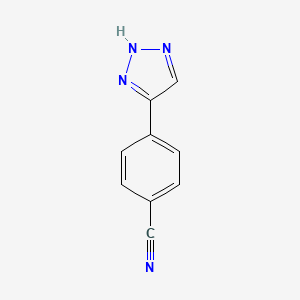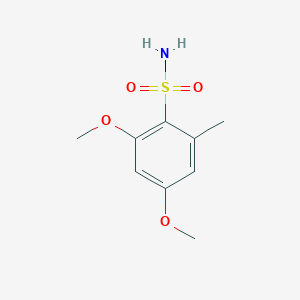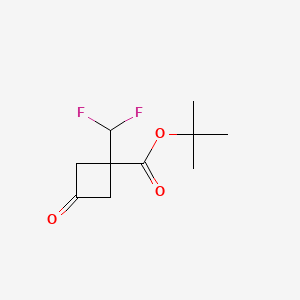
5-(Biphenyl-4-yloxymethyl)-benzene-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-({[1,1’-biphenyl]-4-yloxy}methyl)benzene-1,3-diamine is an organic compound with a complex structure featuring a biphenyl group linked to a benzene diamine via an oxy-methyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[1,1’-biphenyl]-4-yloxy}methyl)benzene-1,3-diamine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.
化学反応の分析
Types of Reactions
5-({[1,1’-biphenyl]-4-yloxy}methyl)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.
科学的研究の応用
5-({[1,1’-biphenyl]-4-yloxy}methyl)benzene-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 5-({[1,1’-biphenyl]-4-yloxy}methyl)benzene-1,3-diamine involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the diamine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 4-({[1,1’-biphenyl]-4-yloxy}methyl)benzene-1,2-diamine
- 3-({[1,1’-biphenyl]-4-yloxy}methyl)benzene-1,4-diamine
Uniqueness
5-({[1,1’-biphenyl]-4-yloxy}methyl)benzene-1,3-diamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The position of the diamine groups can affect the compound’s ability to form hydrogen bonds and interact with proteins, making it distinct from other similar compounds .
特性
分子式 |
C19H18N2O |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
5-[(4-phenylphenoxy)methyl]benzene-1,3-diamine |
InChI |
InChI=1S/C19H18N2O/c20-17-10-14(11-18(21)12-17)13-22-19-8-6-16(7-9-19)15-4-2-1-3-5-15/h1-12H,13,20-21H2 |
InChIキー |
IBOXEGPAOALIOS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC(=CC(=C3)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride](/img/structure/B13512395.png)


![5-tert-butoxycarbonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid](/img/structure/B13512442.png)





![2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid](/img/structure/B13512468.png)
